LOM612

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

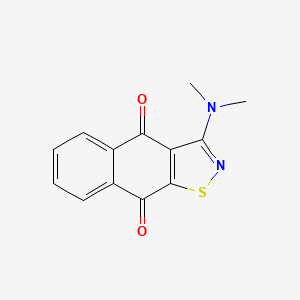

IUPAC Name |

3-(dimethylamino)benzo[f][1,2]benzothiazole-4,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-15(2)13-9-10(16)7-5-3-4-6-8(7)11(17)12(9)18-14-13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNFZYAIQJKFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NSC2=C1C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LOM612: A Technical Guide to its Mechanism of Action on FOXO Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forkhead box O (FOXO) proteins are a family of transcription factors that act as crucial regulators of cellular processes including cell cycle arrest, apoptosis, and metabolism. Their role as tumor suppressors has made them attractive targets for cancer therapy. However, in many cancers, FOXO proteins are inactivated through post-translational modifications that lead to their exclusion from the nucleus. This guide details the mechanism of action of LOM612, a novel small-molecule activator that promotes the nuclear translocation of FOXO proteins, thereby restoring their tumor-suppressive functions. We will explore its core mechanism, downstream cellular effects, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Induction of FOXO Nuclear Translocation

This compound is an isothiazolonaphthoquinone-based small molecule identified through high-content screening for its ability to relocate FOXO proteins to the nucleus.[1] Its primary mechanism involves the specific induction of nuclear translocation of endogenous FOXO1 and FOXO3a proteins.[1][2][3][4] This process is rapid, with nuclear accumulation observed as early as 30 minutes after exposure.[1][2][4]

Crucially, the activity of this compound is not mediated by the inhibition of the primary nuclear export receptor, CRM1 (also known as XPO1).[1][4] This was demonstrated using a reporter system where this compound did not prevent the export of a protein containing a strong nuclear export signal (NES), unlike known CRM1 inhibitors such as Leptomycin B (LMB).[1][2][4] This specificity suggests that this compound acts on a distinct molecular target that specifically regulates the subcellular localization of FOXO proteins, likely by promoting their nuclear import or retention.[1] The effect is also specific to FOXO proteins, as this compound does not induce the nuclear translocation of other transcription factors like NF-κB2.[1][2][4][5]

Caption: this compound induces FOXO nuclear translocation independent of CRM1 export inhibition.

Downstream Signaling and Cellular Consequences

The this compound-induced nuclear accumulation of FOXO proteins triggers a cascade of downstream events that collectively contribute to its anti-cancer effects.

Inhibition of Wnt/β-catenin Signaling

In breast cancer cells, a key consequence of FOXO1 nuclear translocation by this compound is the disruption of the Wnt/β-catenin signaling pathway.[2][6] Mechanistically, nuclear FOXO1 competes with T-cell factor (TCF) transcription factors for binding to β-catenin.[2][6][7] This competition disrupts the formation of the TCF/β-catenin transcriptional complex, which is critical for the expression of oncogenes. As a result, the transcription of key Wnt target genes, such as c-Myc and cyclin D1, is significantly reduced.[2][3][6]

Induction of Cell Cycle Arrest and Apoptosis

The downregulation of c-Myc and cyclin D1 contributes to cell cycle arrest and a potent anti-proliferative effect in human cancer cell lines.[1][6] Furthermore, activated nuclear FOXO proteins directly enhance the transcription of their own target genes that regulate cell fate.[1] Treatment with this compound has been shown to increase the expression of the cyclin-dependent kinase inhibitor p27 and the pro-apoptotic Fas Ligand (FasL).[1][3][5] This transcriptional reprogramming culminates in a heightened susceptibility to apoptosis in cancer cells.[2][6][7]

Caption: Downstream effects of this compound-mediated FOXO1 nuclear translocation.

Quantitative Data Summary

The potency of this compound has been characterized by determining its half-maximal effective concentration (EC₅₀) for FOXO translocation and its half-maximal inhibitory concentration (IC₅₀) for cytotoxicity in various cell lines.

| Parameter | Description | Value | Cell Line | Reference |

| EC₅₀ | FOXO Nuclear Translocation | 1.5 µM | U2OS (U2fox RELOC) | [1][5][8] |

| IC₅₀ | Cytotoxicity (72h exposure) | 0.64 µM | HepG2 (Hepatocellular Carcinoma) | [3][5] |

| IC₅₀ | Cytotoxicity (72h exposure) | 2.76 µM | THLE-2 (Non-cancerous Liver) | [3][5] |

Experimental Protocols

The mechanism of this compound was elucidated using a combination of in vitro and in vivo experimental models.

FOXO Nuclear Translocation Assay

-

Objective: To quantify the effect of this compound on the subcellular localization of FOXO proteins.

-

Methodology: U2OS cells stably expressing a GFP-FOXO fusion protein (U2fox RELOC cells) are seeded in multi-well plates.[1][4] Cells are treated with a dose range of this compound for a short duration (e.g., 30 minutes).[1] Automated high-content imaging systems are used to capture fluorescence images of the cells. Image analysis algorithms then quantify the fluorescence intensity in the nucleus versus the cytoplasm to determine the percentage of cells showing nuclear accumulation of the GFP-FOXO reporter.[1] Endogenous FOXO1/3a localization is confirmed via immunofluorescence in cell lines like U2OS or MCF-7.[1][2]

Cell Viability (MTT) Assay

-

Objective: To measure the cytotoxic and anti-proliferative effects of this compound.

-

Methodology: Cancer cell lines (e.g., HepG2, MCF7) and non-cancerous control cells are seeded in 96-well plates and treated with increasing concentrations of this compound for an extended period (e.g., 72 hours).[1][5] Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[5] Viable cells with active mitochondrial reductases convert the MTT into a purple formazan product. The formazan is then solubilized with DMSO, and the absorbance is measured at 570 nm to determine the percentage of viable cells relative to a vehicle-treated control.[5]

Western Blotting

-

Objective: To assess the impact of this compound on the expression levels of key proteins in relevant signaling pathways.

-

Methodology: Cells are treated with this compound for a specified time. Whole-cell lysates are prepared, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is incubated with primary antibodies specific for proteins of interest (e.g., FOXO1, c-Myc, Cyclin D1, apoptosis markers) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence.[2]

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure changes in the expression of FOXO target genes.

-

Methodology: U2OS or other relevant cells are treated with this compound or DMSO (vehicle control) for a suitable duration (e.g., 6 hours).[1] Total RNA is extracted and reverse-transcribed into cDNA. qRT-PCR is then performed using primers specific for FOXO target genes such as p27 and FasL.[1] Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) to determine the relative fold change upon this compound treatment.[1]

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology: Human breast cancer cells (e.g., MCF-7) are implanted subcutaneously into immunodeficient mice.[2][6] Once tumors are established, mice are treated with this compound, a vehicle control, or a combination therapy (e.g., this compound + selinexor).[6][7] Tumor volume is measured regularly. At the end of the study, tumors are excised, and tissues are analyzed by immunohistochemistry or western blot to confirm target engagement (e.g., increased nuclear FOXO1, decreased c-Myc).[2][6]

Caption: General experimental workflow for the evaluation of this compound.

Synergistic Potential with Selinexor

Further studies have demonstrated that this compound acts synergistically with selinexor, a clinical CRM1 inhibitor.[2][6] While this compound promotes FOXO nuclear import/retention, selinexor blocks its export. This dual-pronged approach leads to a more robust and sustained nuclear accumulation of FOXO1, resulting in significantly enhanced anti-tumor effects in both in vitro and in vivo breast cancer models compared to either agent alone.[2][6][7]

Conclusion

This compound is a potent and specific small-molecule activator of FOXO transcription factors. Its mechanism of action is centered on inducing the nuclear translocation of FOXO1 and FOXO3a, a process that is independent of CRM1 inhibition. Once in the nucleus, these reactivated FOXO proteins disrupt oncogenic Wnt/β-catenin signaling and upregulate the expression of genes involved in cell cycle arrest and apoptosis. The preclinical data strongly support the potential of this compound, particularly in combination with other agents like selinexor, as a promising therapeutic strategy for cancers characterized by inactivated FOXO proteins. Further investigation into its direct molecular target will be crucial for its continued development.

References

- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

LOM612: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LOM612 is a novel isothiazolonaphthoquinone-based small molecule identified as a potent activator of Forkhead box O (FOXO) protein nuclear translocation.[1] This document provides an in-depth technical overview of the discovery, synthesis, and biological activity of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of activating FOXO signaling pathways. This compound induces the nuclear localization of FOXO1 and FOXO3a, leading to the transcription of FOXO target genes and subsequent anti-proliferative effects in various cancer cell lines.[1] Its mechanism of action is linked to the modulation of the PI3K/AKT signaling pathway and subsequent inhibition of the Wnt/β-catenin signaling cascade.[2]

Discovery of this compound

This compound was discovered through an image-based high-content screening assay designed to identify small molecules capable of inducing the nuclear translocation of a GFP-tagged FOXO3a reporter protein.[1] This screening effort identified this compound (also referred to as compound 1a) as a potent "FOXO relocator."[1] The discovery was part of a broader effort to synthesize derivatives of Aulosirazole, a natural product with an unusual isothiazolonaphthoquinone structure and selective toxicity towards solid tumors.[1]

Synthesis of this compound

This compound is a newly synthesized isothiazolonaphthoquinone. The synthesis involves the reaction of a precursor molecule, compound 3a, with 1,4-naphthoquinone in xylene at 80°C for 3 hours.

Synthesis of Precursor 3a: Compound 3a is prepared by reacting chlorocarbonylsulfenyl chloride with N,N-dimethylurea in acetonitrile for 2 hours at room temperature.

Final Synthesis of this compound (compound 1a): To a solution of 1,4-naphthoquinone in xylene, compound 3a is added, and the mixture is heated. The final product, this compound, is purified from the reaction mixture.

Mechanism of Action

Induction of FOXO Nuclear Translocation

The primary mechanism of action of this compound is the induction of nuclear translocation of FOXO proteins, specifically FOXO1 and FOXO3a.[1] This was observed in U2OS cells in a dose-dependent manner.[1] Importantly, this activity is specific to FOXO proteins, as this compound did not affect the subcellular localization of other proteins like NF-κB.[1] Furthermore, this compound does not inhibit CRM1-mediated nuclear export, suggesting it acts on a molecular target that specifically regulates FOXO localization.[1]

Downstream Signaling: Inhibition of Wnt/β-catenin Pathway

Once in the nucleus, FOXO1, activated by this compound, competes with transcription factor 7-like 2 (TCF7L2 or TCF) for binding to β-catenin.[2][3] This competition disrupts the TCF-β-catenin complex, leading to the reduced expression of downstream Wnt signaling targets such as c-Myc and cyclin D1.[2][3] This ultimately results in suppressed cell migration and increased apoptosis in cancer cells.[2][3]

Upstream Regulation: The PI3K/AKT Pathway

The subcellular localization of FOXO proteins is primarily regulated by the PI3K/AKT signaling pathway.[1] In the presence of growth factors, activated AKT phosphorylates FOXO proteins, leading to their export from the nucleus and inactivation.[1] this compound is particularly effective in cancer cells with activating mutations in the PI3K/AKT pathway, such as the MCF7 breast cancer cell line.[1] This suggests that this compound may counteract the effects of a constitutively active PI3K/AKT pathway, thereby promoting FOXO nuclear retention and tumor suppressor activity.[1] While the direct molecular target of this compound has not been definitively identified, potential candidates include upstream kinases that phosphorylate FOXOs (like AKT, SGK, MST-1, CK1, Cdk2) or phosphatases like Cdc25.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Cell Line | Value | Reference |

| EC50 (FOXO Nuclear Translocation) | U2OS (U2fox RELOC) | 1.5 µM | [4] |

| IC50 (Cytotoxicity) | HepG2 (Liver Cancer) | 0.64 µM | [4] |

| THLE-2 (Normal Liver) | 2.76 µM | [4] | |

| MCF7 (Breast Cancer) | High nanomolar range | [1] | |

| A2058 (Melanoma) | Low micromolar range | [1] | |

| SH-SY5Y (Neuroblastoma) | Low micromolar range | [1] |

Table 1: In Vitro Efficacy of this compound

Experimental Protocols

FOXO Nuclear Translocation Assay

This protocol describes the methodology used to quantify the nuclear translocation of FOXO proteins upon treatment with this compound.

-

Cell Seeding: U2OS cells stably expressing a GFP-FOXO3a reporter (U2fox RELOC cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control (e.g., 0.5% DMSO) for 30 minutes.

-

Fixation and Staining: Cells are fixed with paraformaldehyde and cell nuclei are stained with DAPI.

-

Image Acquisition: Images are acquired using a high-content imaging system.

-

Image Analysis: The nuclear and cytoplasmic fluorescence intensity of GFP-FOXO3a is quantified. The ratio of nuclear to cytoplasmic fluorescence is calculated. A cell is considered positive for nuclear translocation if this ratio exceeds a predefined threshold (e.g., 1.8).[1] The percentage of positive cells is then determined for each treatment condition.

Cell Viability (MTT) Assay

This protocol details the procedure to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF7) are seeded in 96-well plates at an appropriate density (e.g., 1x10^4 cells/well) and incubated overnight.[1]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.

-

MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Visualizations

This compound Signaling Pathway

References

- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound analog | Activator of FOXO Nuclear-Cytoplasmic Shuttling | CAS# 77202-28-9 | InvivoChem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]

LOM612: A Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LOM612, a novel isothiazolonaphthoquinone-based small molecule that potently activates the nuclear localization of Forkhead box O (FOXO) transcription factors.[1][2] FOXO proteins are critical tumor suppressors, and their cytoplasmic inactivation is a common event in various cancers.[1][2] this compound represents a promising pharmacological tool for reactivating FOXO function, offering potential therapeutic applications in oncology and other age-related diseases.[1][2]

Core Mechanism of Action

This compound induces the rapid, dose-dependent nuclear translocation of endogenous FOXO1 and FOXO3a proteins.[1][3] This activity is specific to FOXO proteins, as this compound does not affect the subcellular localization of other transcription factors like NF-κB.[1] Mechanistically, this compound's action is independent of the CRM1-mediated nuclear export machinery, suggesting a distinct mechanism for promoting FOXO nuclear import or retention.[1] Once in the nucleus, activated FOXO1 can compete with TCF for binding to β-catenin, leading to the downregulation of Wnt/β-catenin signaling pathway target genes such as c-Myc and cyclin D1.[4][5][6] This cascade of events ultimately results in suppressed cell migration, increased apoptosis, and reduced tumor growth.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| EC50 (FOXO Translocation) | U2OS (U2fox RELOC) | 1.5 µM | [1][3] |

| IC50 (Cytotoxicity) | HepG2 | 0.64 µM | [3] |

| THLE-2 | 2.76 µM | [3] |

Table 1: Potency and Cytotoxicity of this compound

| Cell Line | Treatment | Outcome | Reference |

| MCF-7 | 1 µM this compound | Significant increase in nuclear FOXO1 accumulation. | [5] |

| 1 µM this compound + 5 µM Selinexor | Synergistic reduction in c-Myc and cyclin D1 protein levels. | [7] | |

| Synergistic increase in cleaved Caspase-7 and Caspase-9 levels. | [7] | ||

| MDA-MB-175 | 1 µM this compound | Significant increase in nuclear FOXO1 accumulation. | [5] |

| 1 µM this compound + 5 µM Selinexor | Synergistic reduction in c-Myc and cyclin D1 protein levels. | [7] | |

| Synergistic increase in cleaved Caspase-3 and Caspase-9 levels. | [7] | ||

| U2OS | 5 µM this compound (6 hours) | Increased expression of FOXO target genes p27 and FasL. | [1] |

Table 2: Cellular Effects of this compound in Breast Cancer and Osteosarcoma Cell Lines

Signaling Pathway and Experimental Workflow Visualizations

This compound-Induced FOXO Activation and Downstream Signaling

Caption: this compound induces FOXO nuclear translocation and downstream signaling.

Experimental Workflow for Assessing FOXO Nuclear Translocation

Caption: Workflow for immunofluorescence analysis of FOXO nuclear translocation.

Detailed Experimental Protocols

Immunofluorescence Staining for FOXO1/FOXO3a Nuclear Translocation

This protocol is adapted from studies using U2OS cells.[1]

-

Cell Seeding: Seed U2OS cells in 96-well black-wall, clear-bottom plates at an appropriate density to achieve sub-confluency on the day of the experiment. Allow cells to attach overnight.

-

Compound Treatment: Treat cells with this compound at the desired concentration (e.g., a dose-response from 0.1 to 10 µM, with a final concentration of 1.5 µM for single-point assays) for 30 minutes at 37°C.[1] Include a DMSO vehicle control.

-

Fixation: Aspirate the medium and fix the cells with ice-cold 100% methanol for 5 minutes.[1]

-

Permeabilization and Blocking: Wash the cells with PBS. Permeabilize and block for 1 hour with a solution containing 1% BSA, 10% normal goat serum, and 0.3 M glycine in 0.1% PBSTween.[1]

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against FOXO1 (e.g., Cell Signaling Technology #2880) or FOXO3a (e.g., Cell Signaling Technology #2497S) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the cells with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., DyLight® 594 donkey anti-rabbit) for 1 hour at room temperature in the dark.[1] Counterstain nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a confocal microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the FOXO signal to determine the extent of nuclear translocation.

Cell Viability (MTT) Assay

This protocol is based on the methodology used for HepG2 and THLE-2 cells.[8]

-

Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[8]

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 50 µM down to 95 pM) for 72 hours.[1][8]

-

MTT Incubation: Prepare a 5 mg/mL MTT solution in PBS and dilute it to 0.5 mg/mL in phenol red-free medium. Remove the treatment medium from the cells and add 100 µL of the diluted MTT solution to each well. Incubate for 3 hours at 37°C.[8]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of 100% DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[8]

Western Blotting for Downstream Target Proteins

This protocol is a general guide based on standard western blotting procedures and the targets identified in the literature for MCF-7 and MDA-MB-175 cells.[4][5][7]

-

Cell Lysis: Treat cells with this compound (e.g., 1 µM) and/or other compounds for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against c-Myc, cyclin D1, cleaved Caspase-3, cleaved Caspase-7, cleaved Caspase-9, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a valuable research tool for studying the biology of FOXO transcription factors. Its ability to specifically induce the nuclear translocation of FOXO1 and FOXO3a provides a means to investigate the downstream consequences of FOXO activation in various cellular contexts. The data presented in this guide highlight its potential as a lead compound for the development of novel anticancer therapies, particularly in tumors where the FOXO signaling pathway is inactivated. Further research, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of this compound and its analogs.

References

- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FOXO transcription factor activation by oxidative stress mediated by the small GTPase Ral and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

LOM612: A Novel Regulator of FOXO1 and FOXO3a Nuclear Translocation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Forkhead box O (FOXO) family of transcription factors, particularly FOXO1 and FOXO3a, are critical regulators of cellular processes including apoptosis, cell cycle arrest, and stress resistance. Their activity is tightly controlled by their subcellular localization, with nuclear import leading to their activation and subsequent transcription of target genes. In many cancers, the PI3K/Akt signaling pathway is constitutively active, leading to the phosphorylation of FOXO proteins and their sequestration in the cytoplasm, thereby promoting cell proliferation and survival. LOM612, a novel isothiazolonaphthoquinone-based small molecule, has emerged as a potent activator of FOXO nuclear translocation. This technical guide provides a comprehensive overview of the role of this compound in regulating FOXO1 and FOXO3a translocation, its mechanism of action, and detailed experimental protocols for its characterization.

Introduction

The FOXO family of transcription factors, including FOXO1 and FOXO3a, act as crucial tumor suppressors.[1] Their transcriptional activity is primarily regulated by post-translational modifications that dictate their nucleocytoplasmic shuttling.[2] In the presence of growth factors, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is activated, leading to the phosphorylation of FOXO proteins.[3][4] This phosphorylation event creates binding sites for 14-3-3 proteins, which mediate the export of FOXO from the nucleus to the cytoplasm, effectively inhibiting their tumor-suppressive functions.[5]

Given the frequent hyperactivation of the PI3K/Akt pathway in human cancers, the pharmacological reactivation of FOXO proteins by promoting their nuclear localization represents a promising therapeutic strategy.[3] this compound is a recently identified small molecule that potently induces the nuclear translocation of both FOXO1 and FOXO3a.[2] This document serves as a technical resource for researchers and drug development professionals, detailing the mechanism of action of this compound, its effects on cancer cell viability, and the experimental methodologies used to study its function.

Mechanism of Action of this compound

This compound induces the rapid nuclear accumulation of endogenous FOXO1 and FOXO3a.[2][6] This effect is observed within 30 minutes of treatment, suggesting a mechanism that does not rely on new protein synthesis.[7] The primary mode of action of this compound is believed to be the modulation of the PI3K/Akt signaling pathway, thereby preventing the phosphorylation-dependent nuclear export of FOXO proteins.[2]

Unlike some other compounds that promote nuclear localization by inhibiting the nuclear export machinery, this compound's activity is independent of the CRM1-mediated nuclear export pathway.[2] This specificity suggests that this compound targets an upstream component of the signaling cascade that regulates FOXO localization. By promoting the nuclear retention of FOXO1 and FOXO3a, this compound facilitates the transcription of FOXO target genes, such as the cell cycle inhibitor p27 and the pro-apoptotic protein FasL, leading to anti-proliferative effects in cancer cells.[2]

dot

Caption: this compound inhibits the PI3K/Akt pathway, leading to FOXO1/3a nuclear retention.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key efficacy and potency data.

Table 1: Potency of this compound in FOXO Translocation

| Cell Line | Assay | Parameter | Value | Reference |

| U2OS-FOXO3a-GFP | High-Content Screening | EC50 | 1.5 µM | [7] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MCF7 | Breast Cancer | IC50 | Not specified, but significant inhibition | [8] |

| A2058 | Melanoma | IC50 | Not specified, but significant inhibition | [8] |

| SH-SY5Y | Neuroblastoma | IC50 | Not specified, but significant inhibition | [8] |

| HepG2 | Liver Cancer | IC50 | 0.64 µM | [9] |

| NCI-H460 | Lung Cancer | IC50 | 0.22 µM | [9] |

Table 3: Cytotoxicity of this compound in Non-cancerous Cells

| Cell Line | Cell Type | Parameter | Value | Reference |

| THLE-2 | Normal Liver Epithelial | IC50 | 2.76 µM | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

High-Content Screening for FOXO Translocation

This protocol describes an image-based assay to quantify the nuclear translocation of a GFP-tagged FOXO3a reporter.

Materials:

-

U2OS cells stably expressing GFP-FOXO3a

-

96-well clear-bottom imaging plates

-

Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

This compound stock solution (10 mM in DMSO)

-

Hoechst 33342 stain

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

High-content imaging system

Procedure:

-

Seed U2OS-FOXO3a-GFP cells into 96-well imaging plates at a density of 1 x 104 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the nuclei with Hoechst 33342 for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Acquire images using a high-content imaging system, capturing both the GFP and Hoechst channels.

-

Analyze the images using appropriate software to quantify the nuclear and cytoplasmic fluorescence intensity of GFP-FOXO3a. The ratio of nuclear to cytoplasmic fluorescence is used to determine the extent of translocation.

Cell Viability (MTT) Assay

This protocol details the colorimetric MTT assay to assess the anti-proliferative effects of this compound.[9]

Materials:

-

Cancer cell lines (e.g., MCF7, U2OS, HepG2)

-

96-well flat-bottom plates

-

Culture medium

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 104 cells/well and incubate overnight.[8]

-

Treat cells with serial dilutions of this compound for 72 hours.[8]

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for FOXO Target Genes

This protocol is for measuring the mRNA expression levels of FOXO target genes, p27 and FasL, following this compound treatment.[7]

Materials:

-

U2OS cells

-

6-well plates

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for p27, FasL, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Seed U2OS cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with 5 µM this compound or DMSO for 6 hours.[7]

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix and specific primers for p27, FasL, and GAPDH.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

dot

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable research tool for studying the regulation of FOXO1 and FOXO3a translocation and a potential starting point for the development of novel cancer therapeutics. Its ability to specifically induce the nuclear localization of these tumor-suppressive transcription factors through a mechanism that appears to involve the PI3K/Akt pathway highlights a promising strategy for reactivating endogenous anti-cancer defenses. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other FOXO-activating compounds. Further studies are warranted to fully elucidate its precise molecular target and to evaluate its efficacy and safety in preclinical in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

LOM612: An In-Depth Technical Guide on its Impact on FOXO-Dependent Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Forkhead box O (FOXO) family of transcription factors are critical regulators of cellular processes including cell cycle arrest, apoptosis, and stress resistance. Their activity is tightly controlled, primarily through post-translational modifications and subcellular localization. Dysregulation of the FOXO signaling pathway is implicated in numerous pathologies, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of LOM612, a small molecule identified as a potent relocator of FOXO proteins to the nucleus, thereby activating their transcriptional functions. We present detailed experimental protocols, quantitative data on its efficacy and cytotoxicity, and elucidate its mechanism of action through the modulation of upstream signaling pathways. This document is intended to serve as a valuable resource for researchers investigating FOXO signaling and developing novel therapeutics targeting this pathway.

Introduction to this compound and FOXO Transcription Factors

FOXO transcription factors (FOXO1, FOXO3a, FOXO4, and FOXO6 in mammals) are key downstream effectors of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1] In the presence of growth factors, activated AKT phosphorylates FOXO proteins, leading to their sequestration in the cytoplasm and subsequent inactivation.[2] Conversely, under conditions of cellular stress or growth factor withdrawal, FOXO proteins translocate to the nucleus, where they bind to specific DNA consensus sequences to regulate the transcription of target genes involved in cell fate decisions.[2]

This compound is a novel isothiazolonaphthoquinone-based small molecule that has been identified as a potent activator of FOXO nuclear translocation.[2] Its ability to promote the nuclear localization of FOXO1 and FOXO3a leads to the transcription of FOXO-dependent genes, ultimately impacting cell proliferation and survival.[2][3]

Quantitative Efficacy and Cytotoxicity of this compound

This compound's biological activity has been quantified through various in vitro assays. Its potency in inducing FOXO nuclear translocation and its cytotoxic effects on different cell lines are summarized below.

| Parameter | Cell Line | Value | Description |

| EC₅₀ (FOXO Translocation) | U2fox RELOC | 1.5 µM | Concentration for 50% maximal effect on FOXO nuclear translocation.[4] |

| IC₅₀ (Cytotoxicity) | HepG2 | 0.64 µM | Concentration for 50% inhibition of cell viability.[4] |

| THLE2 (non-cancerous) | 2.76 µM | Concentration for 50% inhibition of cell viability.[4] | |

| MCF7 | High nanomolar to low micromolar range | Concentration for 50% inhibition of cell viability.[2] | |

| A2058 | High nanomolar to low micromolar range | Concentration for 50% inhibition of cell viability.[2] | |

| SHSY5Y | High nanomolar to low micromolar range | Concentration for 50% inhibition of cell viability.[2] |

Impact on FOXO-Dependent Gene Transcription

By promoting the nuclear accumulation of FOXO proteins, this compound activates the transcription of their target genes. The expression of well-established FOXO target genes, such as the cyclin-dependent kinase inhibitor p27 and the apoptosis-related Fas ligand (FasL), is significantly increased upon treatment with this compound.[4]

| Target Gene | Cell Line | Fold Change (this compound vs. DMSO) |

| p27 (CDKN1B) | U2OS | Statistically significant increase (p < 0.05)[2] |

| FasL (FASLG) | U2OS | Statistically significant increase (p < 0.05)[2] |

Signaling Pathways and Mechanism of Action

This compound induces the nuclear translocation of FOXO proteins, a process that is independent of the nuclear export protein CRM1.[2] This suggests that this compound does not act as a direct inhibitor of nuclear export but rather modulates an upstream signaling event that controls FOXO localization. The PI3K/AKT pathway is a primary regulator of FOXO subcellular localization.[1] Inhibition of AKT activity prevents the phosphorylation of FOXO proteins, leading to their nuclear accumulation.[2] It is hypothesized that this compound's mechanism of action involves the modulation of the PI3K/AKT signaling cascade, although its direct molecular target remains to be elucidated.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

High-Content Screening for FOXO Nuclear Translocation

This assay is used to quantify the nuclear translocation of FOXO proteins in response to compound treatment.

Materials:

-

U2OS cells stably expressing a GFP-tagged FOXO protein (e.g., U2fox RELOC cells)

-

96-well, black-wall, clear-bottom imaging plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Control compounds: DMSO (vehicle), Wortmannin (positive control, PI3K inhibitor)

-

Culture medium (e.g., DMEM with 10% FBS)

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI staining solution (1 µg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

High-content imaging system and analysis software

Procedure:

-

Cell Seeding: Seed U2OS-FOXO-GFP cells into 96-well imaging plates at a density that will result in a sub-confluent monolayer on the day of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with the compound-containing medium.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time (e.g., 30 minutes).

-

Fixation: Carefully aspirate the medium and add 100 µL of 4% PFA to each well. Incubate for 15 minutes at room temperature.

-

Permeabilization and Staining: Wash the cells three times with PBS. Add DAPI staining solution and incubate for 10 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Acquire images using a high-content imaging system, capturing both the GFP and DAPI channels.

-

Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments based on the DAPI and GFP signals, respectively. Quantify the mean GFP fluorescence intensity in both compartments for each cell. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of FOXO translocation.

Quantitative Real-Time PCR (qRT-PCR) for FOXO Target Gene Expression

This protocol details the measurement of changes in the mRNA levels of FOXO target genes.

Materials:

-

U2OS cells

-

This compound and DMSO

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target genes (e.g., p27, FasL) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Seed U2OS cells and treat with this compound (e.g., 5 µM) or DMSO for a specified time (e.g., 6 hours).[2]

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix, cDNA template, and gene-specific primers.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Western Blotting for Total and Phosphorylated FOXO Proteins

This protocol is for detecting the levels of total and phosphorylated FOXO proteins.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-FOXO1, rabbit anti-phospho-FOXO1 (Thr24)/FOXO3a (Thr32))

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Protein Extraction: Lyse cells and quantify protein concentration.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Target cell lines (e.g., HepG2, MCF7)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat cells with a range of this compound concentrations for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying FOXO-dependent gene transcription. Its ability to potently induce the nuclear translocation of FOXO1 and FOXO3a provides a powerful tool to investigate the downstream consequences of FOXO activation. The provided protocols offer a robust framework for characterizing the effects of this compound and similar molecules.

A key area for future research is the definitive identification of the direct molecular target of this compound. While evidence points towards the modulation of the PI3K/AKT pathway, the precise protein that this compound binds to remains unknown. Techniques such as affinity chromatography coupled with mass spectrometry or thermal shift assays could be employed to unravel this. Furthermore, a comprehensive, genome-wide analysis of the transcriptional changes induced by this compound, for instance through RNA-sequencing, would provide a broader understanding of its impact on FOXO-mediated cellular processes. Such studies will be instrumental in further validating the therapeutic potential of targeting the FOXO signaling pathway.

References

- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

LOM612: A Novel Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling

An In-depth Technical Guide on Early Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and development of LOM612, a novel isothiazolonaphthoquinone-based small molecule. This compound has been identified as a potent activator of the Forkhead box O (FOXO) family of transcription factors, which are critical regulators of cellular processes including cell cycle arrest, apoptosis, and stress resistance. The inactivation of FOXO proteins is a common event in various human cancers, often driven by the overactivation of the PI3K/AKT signaling pathway.[1] Therefore, the pharmacological reactivation of FOXO proteins represents a promising therapeutic strategy.

This compound induces the nuclear translocation of FOXO proteins, particularly FOXO1 and FOXO3a, leading to the transcription of FOXO target genes and subsequent anti-proliferative effects in cancer cell lines.[1] This document details the mechanism of action, key experimental findings, and protocols related to the initial characterization of this compound.

Mechanism of Action

This compound's primary mechanism of action is the induction of nuclear translocation of FOXO transcription factors.[1] Under normal growth conditions, FOXO proteins are phosphorylated by kinases such as AKT, leading to their export from the nucleus and subsequent inactivation.[1] this compound appears to counteract this process, promoting the accumulation of active FOXO proteins in the nucleus where they can exert their tumor-suppressive functions.

The nuclear accumulation of FOXO1 induced by this compound has been shown to interfere with the Wnt/β-catenin signaling pathway. Mechanistically, nuclear FOXO1 competes with T-cell factor (TCF) for binding to β-catenin, a key coactivator of Wnt target gene expression. This competition leads to the downregulation of pro-proliferative genes such as c-Myc and cyclin D1.[2][3]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound.

Figure 1: this compound action in the context of the PI3K/AKT/FOXO signaling pathway.

Figure 2: this compound-mediated inhibition of the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| FOXO Nuclear Translocation | U2fox RELOC | EC50 | 1.5 µM | [4][5][6] |

Table 2: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MCF7 | Breast Cancer | IC50 | Not explicitly quantified in snippets | [7] |

| A2058 | Melanoma | IC50 | Not explicitly quantified in snippets | [7] |

| SH-SY5Y | Neuroblastoma | IC50 | Not explicitly quantified in snippets | [7] |

| HepG2 | Liver Cancer | IC50 | 0.64 µM | [4][6] |

| THLE-2 | Normal Liver Epithelial | IC50 | 2.76 µM | [4] |

| NCI-H460 | Lung Cancer | IC50 | 0.22 µM | [4] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the early research of this compound are provided below.

FOXO Nuclear Translocation Assay

This assay is designed to quantify the ability of this compound to induce the translocation of FOXO proteins from the cytoplasm to the nucleus.

-

Cell Line: U2OS (Human Osteosarcoma) cells, potentially stably expressing a GFP-FOXO fusion protein for high-content screening, or wild-type for immunofluorescence of endogenous FOXO.

-

Seeding: Cells are seeded in 96-well plates at an appropriate density to achieve a sub-confluent monolayer.

-

Treatment: Cells are treated with a dose range of this compound (e.g., 12-point serial dilutions) for 30 minutes.[1] A vehicle control (DMSO) and a positive control (e.g., Leptomycin B for CRM1 inhibition) are included.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunofluorescence (for endogenous FOXO):

-

Blocking: Cells are incubated with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Primary Antibody: Cells are incubated with primary antibodies specific for FOXO1 or FOXO3a overnight at 4°C.

-

Secondary Antibody: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Nuclear Staining: Cell nuclei are counterstained with DAPI.

-

-

Imaging and Analysis:

-

Images are acquired using a high-content imaging system.

-

The ratio of nuclear to cytoplasmic fluorescence intensity of the FOXO signal is quantified.

-

EC50 values are calculated from the dose-response curves.

-

Cell Viability (MTT) Assay

This assay measures the cytotoxic and cytostatic effects of this compound on various cancer and non-cancer cell lines.

-

Cell Lines: MCF7 (breast cancer), A2058 (melanoma), SH-SY5Y (neuroblastoma), HepG2 (liver cancer), THLE-2 (normal liver epithelial).[7]

-

Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 104 cells/well and allowed to attach overnight.[4][7]

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 8-point, 2-fold serial dilutions from 50 µM to 0.39 µM) for 72 hours.[4][7]

-

MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are determined from the dose-response curves.

Quantitative Real-Time PCR (qRT-PCR) for FOXO Target Gene Expression

This protocol is used to measure the change in the expression of FOXO target genes following this compound treatment.

-

Cell Line: U2OS cells.

-

Treatment: Cells are treated with 5 µM this compound or DMSO (vehicle control) for 6 hours.[1]

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR:

-

The qPCR reaction is performed using a SYBR Green-based master mix with primers specific for FOXO target genes (e.g., p27, FasL) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with the expression levels in this compound-treated cells normalized to the vehicle-treated control.

Figure 3: General experimental workflow for the in vitro characterization of this compound.

References

- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

LOM612: A Novel Modulator of the Wnt/β-catenin Signaling Pathway - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LOM612 has emerged as a significant small molecule in cancer research, primarily due to its unique mechanism of action that indirectly modulates the Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, its interaction with the Wnt/β-catenin pathway, and detailed experimental protocols for studying its effects. The information presented is intended to be a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction to this compound

This compound is a small molecule activator of Forkhead box O1 (FOXO1) nuclear-cytoplasmic shuttling.[1] By promoting the nuclear translocation of FOXO1, this compound initiates a cascade of events that ultimately leads to the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, including breast cancer.[2][3]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and adult tissue homeostasis.[4] In the "off" state (absence of a Wnt ligand), β-catenin is targeted for proteasomal degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-Myc and cyclin D1, which promote cell proliferation.[4][5] Aberrant activation of this pathway is a hallmark of many cancers.

Mechanism of Action: this compound's Interaction with the Wnt/β-catenin Pathway

This compound does not directly target any component of the Wnt/β-catenin pathway. Instead, its mechanism is centered on the nuclear translocation of the tumor suppressor protein FOXO1.[1][2]

Once in the nucleus, FOXO1 competes with TCF transcription factors for binding to β-catenin.[2][6] This competitive binding sequesters β-catenin away from TCF, thereby preventing the transcription of Wnt target genes.[2][7] The downstream effects include the reduced expression of key oncogenes c-Myc and cyclin D1, leading to suppressed cell proliferation and increased apoptosis in cancer cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (FOXO Nuclear Translocation) | U2fox RELOC | 1.5 µM | [8][9] |

| IC50 (Cytotoxicity) | HepG2 | 0.64 µM | [8] |

| IC50 (Cytotoxicity) | THLE-2 (non-cancerous) | 2.76 µM | [8] |

Table 2: In Vivo Efficacy of this compound in MCF-7 Xenograft Model

| Treatment Group | Outcome | Reference |

| This compound | Suppressed tumor growth | [2] |

| This compound | Increased FOXO1 nuclear localization in tumor tissue | [2] |

| This compound | Downregulated c-Myc and cyclin D1 expression in tumor tissue | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture

-

Cell Lines: MCF-7 and MDA-MB-175 (human breast cancer cell lines), U2OS (human osteosarcoma cell line).[1][2]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

FOXO1 Nuclear Translocation Assay (Immunofluorescence)

-

Cell Seeding: Seed U2OS, MCF-7, or MDA-MB-175 cells on glass coverslips in 24-well plates and allow them to adhere overnight.[1]

-

Treatment: Treat the cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes).[1]

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% goat serum in PBS for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody against FOXO1 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of FOXO1 nuclear translocation.

Co-immunoprecipitation (Co-IP) for FOXO1 and β-catenin Interaction

-

Cell Lysis: Treat cells with this compound. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against FOXO1 or β-catenin overnight at 4°C with gentle rotation. A control immunoprecipitation with a non-specific IgG should be performed in parallel.

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against FOXO1 and β-catenin.

Western Blotting for c-Myc and Cyclin D1 Expression

-

Protein Extraction and Quantification: Lyse this compound-treated and control cells and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).[2]

-

Tumor Cell Implantation: Subcutaneously inject MCF-7 cells mixed with Matrigel into the flank of the mice.[10][11] For estrogen-dependent cell lines like MCF-7, an estrogen pellet may need to be implanted.[10]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: Once tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound (and/or other compounds) via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule and dosage.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Analyze the tumors for weight, and perform immunohistochemistry or Western blotting to assess the levels of FOXO1, c-Myc, and cyclin D1.

Conclusion

This compound represents a promising therapeutic agent with a novel mechanism of action that leverages the nuclear translocation of FOXO1 to indirectly inhibit the oncogenic Wnt/β-catenin signaling pathway. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds. A thorough understanding of its mechanism and the ability to robustly test its effects are crucial for its continued development as a potential anti-cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Interaction of FOXO with beta-catenin inhibits beta-catenin/T cell factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

LOM612: A Technical Guide to Cellular Interactions Beyond FOXO Proteins

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

LOM612 has been identified as a potent small molecule activator of Forkhead box O (FOXO) proteins, primarily by inducing their nuclear translocation.[1][2][3] This activity has established this compound as a valuable tool for studying FOXO signaling and as a potential therapeutic agent in contexts where FOXO activation is desirable, such as in certain cancers.[1][4] While the primary mechanism of action of this compound is centered on its ability to relocate FOXO1 and FOXO3a to the nucleus,[1][3] emerging evidence and mechanistic inquiries suggest its cellular effects extend beyond this singular function. This technical guide provides a comprehensive overview of the known and putative cellular targets and pathways affected by this compound, with a specific focus on those independent of direct FOXO protein modulation. The information presented herein is intended to equip researchers and drug development professionals with a deeper understanding of this compound's broader biological activities.

I. Confirmed Non-FOXO-Mediated Effects: The Wnt/β-catenin Signaling Pathway

The most significant and experimentally validated cellular effect of this compound beyond direct FOXO activation is its indirect inhibition of the Wnt/β-catenin signaling pathway.[4][5] This occurs as a downstream consequence of FOXO1 nuclear accumulation.

Mechanism of Action

In the nucleus, activated FOXO1 competes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors for binding to β-catenin.[4][5] This competitive binding sequesters β-catenin away from TCF/LEF, thereby inhibiting the transcription of canonical Wnt target genes, such as c-Myc and cyclin D1.[3][4][5] This mechanism is particularly relevant in cancer cells where the Wnt/β-catenin pathway is often aberrantly activated.

Signaling Pathway Diagram

Caption: this compound's indirect inhibition of the Wnt/β-catenin pathway.

II. Putative Upstream Targets of this compound

While direct binding has not been definitively demonstrated, the mechanism of this compound-induced FOXO nuclear translocation suggests potential interactions with upstream regulators of FOXO proteins.[1] The rapid nuclear translocation of FOXO proteins upon this compound treatment suggests a post-translational mechanism, likely involving the inhibition of kinases that phosphorylate FOXO proteins and promote their cytoplasmic retention.[1]

Potential Kinase Targets

The primary candidates for this compound's upstream targets are the serine/threonine kinases known to phosphorylate FOXO proteins. These include:

-

AKT1-3 (Protein Kinase B): A central node in the PI3K signaling pathway that directly phosphorylates FOXO proteins, leading to their exclusion from the nucleus.[1]

-

Serum/glucocorticoid-regulated kinase (SGK) 1-3: Similar to AKT, these kinases phosphorylate and inactivate FOXO proteins.[1]

-

Other potential kinases: These include MST-1, CK1, Cdk2, DYRK1A, and IKKβ, which have also been implicated in the regulation of FOXO subcellular localization.[1]

It is important to note that screening of this compound against a panel of these kinases is a suggested course of action for further mode-of-action studies but published data from such screens are not yet available.[1]

Potential Experimental Workflow for Target Identification

Caption: A proposed experimental workflow for identifying direct non-FOXO targets of this compound.

III. Quantitative Data Summary

Currently, quantitative data for this compound is primarily associated with its effects on FOXO translocation and cellular cytotoxicity. Data on direct binding or inhibition of non-FOXO targets is not yet available in the public domain.

| Parameter | Cell Line/System | Value | Reference |

| EC50 (FOXO Translocation) | U2fox RELOC | 1.5 µM | [2][6] |

| IC50 (Cytotoxicity) | HepG2 (human liver cancer) | 0.64 µM | [1][2][3] |

| IC50 (Cytotoxicity) | THLE2 (non-cancerous liver epithelial) | 2.76 µM | [1][2][3] |

IV. Detailed Experimental Protocols

A. FOXO Nuclear Translocation Assay (High-Content Imaging)

This protocol is based on the methods used to identify and characterize this compound.[1]

-

Cell Seeding: Seed U2OS cells stably expressing a GFP-FOXO3a reporter fusion protein into 96-well imaging plates at a density that allows for sub-confluent growth after 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound solutions to the cells and incubate for 30-60 minutes at 37°C and 5% CO2. Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor).

-

Cell Staining: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Stain the nuclei with a fluorescent nuclear stain (e.g., Hoechst 33342) for 15 minutes. Wash the wells with PBS between each step.

-

Image Acquisition: Acquire images using a high-content imaging system. Capture at least two channels: one for the GFP-FOXO3a signal and one for the nuclear stain.

-

Image Analysis: Use automated image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the mean fluorescence intensity of GFP-FOXO3a in both compartments for each cell. The ratio of nuclear to cytoplasmic fluorescence is used as the primary readout for FOXO translocation.

B. Wnt/β-catenin Pathway Inhibition Assay (Co-Immunoprecipitation)

This protocol is designed to validate the disruption of the FOXO1-β-catenin interaction.[4]

-

Cell Treatment and Lysis: Treat MCF-7 cells with this compound or a vehicle control for a specified time (e.g., 6 hours). Lyse the cells in a non-denaturing immunoprecipitation buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-β-catenin antibody or an isotype control IgG overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Washing and Elution: Wash the beads several times with the immunoprecipitation buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against FOXO1 and β-catenin.

-

Analysis: A decrease in the amount of FOXO1 co-immunoprecipitated with β-catenin in this compound-treated cells compared to the control indicates a disruption of their interaction.

V. Conclusion and Future Directions

While this compound is a well-established and specific relocator of FOXO proteins to the nucleus, its cellular impact is not confined to this singular action. The indirect inhibition of the Wnt/β-catenin signaling pathway represents a significant non-FOXO-centric effect with therapeutic implications. The potential for this compound to interact with upstream kinases that regulate FOXO phosphorylation remains an important area for future investigation. The experimental workflows and protocols detailed in this guide provide a framework for researchers to further elucidate the complete cellular target profile of this compound, which will be crucial for its continued development as a chemical probe and potential therapeutic agent. A comprehensive understanding of its off-target effects will be paramount for predicting both its efficacy and potential toxicities in a clinical setting.

References

- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | FOXO1 & FOXO3 relocator | Anti-cancer | TargetMol [targetmol.com]

- 4. Enhanced anticancer synergy of this compound in combination with selinexor: FOXO1 nuclear translocation-mediated inhibition of Wnt/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound analog | Activator of FOXO Nuclear-Cytoplasmic Shuttling | CAS# 77202-28-9 | InvivoChem [invivochem.com]

Methodological & Application

Application Notes and Protocols for LOM612 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

LOM612 is a novel small molecule activator of Forkhead box O (FOXO) nuclear-cytoplasmic shuttling, demonstrating potential as an anti-cancer agent.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound in breast cancer cell lines and detailed protocols for its experimental application.

Mechanism of Action

This compound exerts its anti-cancer effects by promoting the nuclear translocation of the tumor suppressor protein FOXO1.[1][3] In the cytoplasm, FOXO1 is often kept inactive through phosphorylation by upstream kinases in pathways such as the PI3K/Akt signaling cascade. Upon treatment with this compound, FOXO1 accumulates in the nucleus.

Once in the nucleus, FOXO1 competes with T-cell factor (TCF) transcription factors for binding to β-catenin.[1][3] This competitive inhibition disrupts the formation of the TCF/β-catenin transcriptional complex, which is a key component of the Wnt/β-catenin signaling pathway. The Wnt/β-catenin pathway is frequently hyperactivated in various cancers, including breast cancer, and drives the expression of genes involved in cell proliferation and survival.

By sequestering β-catenin, nuclear FOXO1 indirectly leads to the downregulation of critical Wnt target genes, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1.[1][4] The suppression of these genes results in decreased cell proliferation, cell cycle arrest, and increased apoptosis in breast cancer cells.[1][3] this compound's activity is particularly pronounced in cancer cells with activating mutations in the PI3K/Akt pathway, which typically leads to FOXO inactivation.[5]

Signaling Pathway of this compound in Breast Cancer Cells

References

- 1. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling - PMC [pmc.ncbi.nlm.nih.gov]